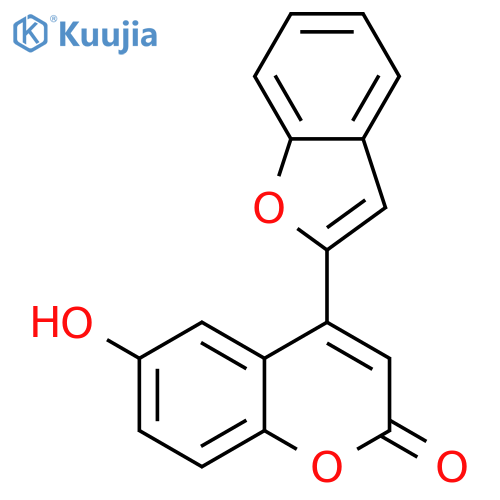Cas no 898430-01-8 (4-(1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one)

898430-01-8 structure
商品名:4-(1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one
CAS番号:898430-01-8
MF:C17H10O4
メガワット:278.258904933929
CID:5490391
4-(1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(1-benzofuran-2-yl)-6-hydroxychromen-2-one
- 2H-1-Benzopyran-2-one, 4-(2-benzofuranyl)-6-hydroxy-
- 4-(1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one
-
- インチ: 1S/C17H10O4/c18-11-5-6-15-12(8-11)13(9-17(19)21-15)16-7-10-3-1-2-4-14(10)20-16/h1-9,18H
- InChIKey: ZSADBVXZEDCHBR-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=CC=C(O)C=C2C(C2=CC3=CC=CC=C3O2)=C1
4-(1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2655-0147-10μmol |
4-(1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one |
898430-01-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2655-0147-1mg |
4-(1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one |
898430-01-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2655-0147-50mg |
4-(1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one |
898430-01-8 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2655-0147-4mg |
4-(1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one |
898430-01-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2655-0147-3mg |
4-(1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one |
898430-01-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2655-0147-2μmol |
4-(1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one |
898430-01-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2655-0147-15mg |
4-(1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one |
898430-01-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2655-0147-40mg |
4-(1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one |
898430-01-8 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
| Life Chemicals | F2655-0147-20mg |
4-(1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one |
898430-01-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2655-0147-25mg |
4-(1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one |
898430-01-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
4-(1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one 関連文献
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
898430-01-8 (4-(1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one) 関連製品
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 4964-69-6(5-Chloroquinaldine)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
